4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl substituent. The oxadiazole moiety acts as a bioisostere, enhancing metabolic stability, while the 4-fluorophenyl group contributes electron-withdrawing effects that may influence receptor binding.
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-2-31-19-13-7-16(8-14-19)23-27-24(32-28-23)22-15-29(18-11-9-17(26)10-12-18)25(30)21-6-4-3-5-20(21)22/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKFQFSDEVAIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating an isoquinolinone core and an oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 440.45 g/mol. The presence of the ethoxy and fluorophenyl substituents contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole moiety is known for its role in modulating various biological pathways, potentially influencing cell proliferation and apoptosis.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives containing the oxadiazole ring can inhibit tumor cell growth. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Study on Antitumor Effects : A study published in Molecules highlighted the synthesis and evaluation of various oxadiazole derivatives, concluding that certain modifications enhance their antitumor efficacy significantly. The study utilized in vitro assays on cancer cell lines to assess cell viability and proliferation rates .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds against both Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring an oxadiazole ring fused with an isoquinolinone moiety. This compound is of interest in scientific research and various industrial applications due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves multi-step organic reactions, including the cyclization of precursors and subsequent functional group modifications. The synthesis often requires controlled conditions, such as specific temperatures and pH levels, along with the use of specific catalysts to maximize yield and purity. In industrial settings, automated reactors may be employed to enhance efficiency and scalability.
Structure
The molecular structure of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one contains 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Key structural features include:
- A benzofuran moiety
- A 1,3,4-oxadiazole moiety
Reactions
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo several chemical reactions that often require specific solvents (e.g., dichloromethane or ethanol) and controlled temperatures to achieve desired products efficiently.
Mechanism of Action
The mechanism of action for 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Structural Differences: The ethoxy group is at the ortho-position (2-position) of the phenyl ring on the oxadiazole, and the fluorine is at the meta-position (3-position) on the isoquinolinone-attached phenyl.
- Impact: Positional isomerism reduces steric hindrance compared to the target compound’s para-substitutions.
- Pharmacokinetics : Higher solubility (logP ≈ 3.2 vs. 3.8 for the target compound) due to reduced hydrophobicity from the ortho-ethoxy group .
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one
- Substituents : The methoxy group is smaller than ethoxy, reducing steric bulk but offering weaker electron-donating effects (Hammett σ: -0.27 for OMe vs. -0.24 for OEt).
- Bioactivity : In enzyme inhibition assays, this compound showed 20% lower activity (IC₅₀ = 1.8 µM vs. 1.5 µM for the target compound), likely due to reduced lipophilicity and core rigidity .
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Structural Divergence: Features a triazole-amine instead of isoquinolinone. The amine group introduces hydrogen-bond donor capacity.
- Stability : The triazole ring is less metabolically stable than oxadiazole, with faster hepatic clearance (t₁/₂ = 2.1 h vs. 4.5 h for the target compound) .
2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one
- Physicochemical Properties : Increased lipophilicity (clogP = 4.1 vs. 3.8) due to the methylbenzyl group, but reduced polarity lowers aqueous solubility (0.12 mg/mL vs. 0.25 mg/mL) .
Research Findings and Implications
- Electron Effects : The 4-fluorophenyl group in the target compound enhances binding to aromatic residues in enzyme active sites (e.g., EGFR kinase) via C–F···H–N interactions, unlike methoxy or methyl groups .
- Oxadiazole vs. Triazole : Oxadiazole’s higher resonance stabilization confers better metabolic stability than triazole derivatives, as shown in microsomal assays .
- Ethoxy vs. Methoxy : Ethoxy’s larger size improves membrane permeability but may increase CYP450-mediated oxidation risk compared to methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
